Phenbutazone sodium glycerate
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Overview
Description
Phenbutazone sodium glycerate is a derivative of phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID). It is primarily used for its anti-inflammatory, antipyretic, and analgesic properties. Phenylbutazone was initially introduced for the treatment of rheumatoid arthritis and other inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenbutazone sodium glycerate involves the reaction of phenylbutazone with sodium glycerate. The process typically requires controlled conditions to ensure the stability and purity of the final product. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to maintain the desired reaction environment .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Phenbutazone sodium glycerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .
Scientific Research Applications
Phenbutazone sodium glycerate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: The compound is utilized in biological research to investigate its effects on cellular processes and inflammation.
Medicine: this compound is studied for its potential therapeutic applications in treating inflammatory diseases and pain management.
Mechanism of Action
Phenbutazone sodium glycerate is compared with other similar compounds such as:
Phenylbutazone: The parent compound with similar anti-inflammatory properties.
Oxyphenbutazone: A metabolite of phenylbutazone with similar therapeutic effects.
Indomethacin: Another NSAID with comparable anti-inflammatory and analgesic properties
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its glycerate moiety enhances its solubility and bioavailability compared to phenylbutazone .
Comparison with Similar Compounds
- Phenylbutazone
- Oxyphenbutazone
- Indomethacin
- Rofecoxib
Properties
CAS No. |
34214-49-8 |
---|---|
Molecular Formula |
C22H27N2NaO5 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
sodium;4-butyl-5-oxo-1,2-diphenylpyrazol-3-olate;propane-1,2,3-triol |
InChI |
InChI=1S/C19H20N2O2.C3H8O3.Na/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;4-1-3(6)2-5;/h4-13,22H,2-3,14H2,1H3;3-6H,1-2H2;/q;;+1/p-1 |
InChI Key |
TVGNJNYKOTWAJQ-UHFFFAOYSA-M |
SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].C(C(CO)O)O.[Na+] |
Canonical SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].C(C(CO)O)O.[Na+] |
Origin of Product |
United States |
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